Prothipendyl

Description

This compound has been used in trials studying the treatment of Dementia, Depression, Schizophrenia, Anxiety Disorders, and Psychosomatic Disorders.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for psychosis and has 4 investigational indications.

a neuroleptic azaphenothiazine; RN given refers to parent cpd

See also: this compound Hydrochloride (active moiety of).

Structure

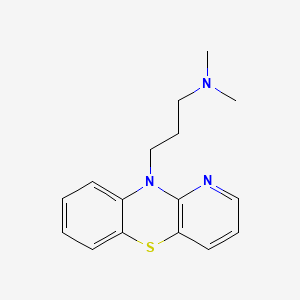

2D Structure

3D Structure

Properties

CAS No. |

303-69-5 |

|---|---|

Molecular Formula |

C16H19N3S |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine |

InChI |

InChI=1S/C16H19N3S/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19/h3-5,7-10H,6,11-12H2,1-2H3 |

InChI Key |

JTTAUPUMOLRVRA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3 |

Appearance |

Solid powder |

Other CAS No. |

303-69-5 1225-65-6 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

1225-65-6 (hydrochloride) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

prothipendyl prothipendyl hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Prothipendyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothipendyl is a first-generation antipsychotic agent belonging to the azaphenothiazine class, utilized in the management of psychosis, severe anxiety, and agitation.[1] Its therapeutic effects are primarily attributed to its antagonist activity at multiple neurotransmitter receptors. This technical guide provides a detailed examination of the core mechanism of action of this compound, focusing on its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Receptor Binding Profile of this compound

This compound exerts its pharmacological effects through the blockade of several key G-protein coupled receptors (GPCRs) in the central nervous system. Its clinical efficacy and side-effect profile are a direct consequence of its affinity for these various receptors. The primary targets of this compound include dopamine D2, histamine H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors.

Quantitative Binding Affinity Data

The binding affinity of this compound for its target receptors is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound at its primary targets.

| Receptor | This compound Ki (nM) |

| Dopamine D2 | Data not available in a consolidated source |

| Histamine H1 | Data not available in a consolidated source |

| Serotonin 5-HT2A | Data not available in a consolidated source |

| Alpha-1 Adrenergic | Data not available in a consolidated source |

Downstream Signaling Pathways

The antagonism of G-protein coupled receptors by this compound disrupts their respective downstream signaling cascades. Understanding these pathways is crucial for comprehending the molecular basis of this compound's therapeutic actions and potential side effects.

Dopamine D2 Receptor Antagonism

The dopamine D2 receptor is predominantly coupled to the Gi/o family of G-proteins.[2] Activation of the D2 receptor by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] By blocking the D2 receptor, this compound prevents this inhibitory effect, thereby modulating downstream signaling pathways regulated by cAMP and protein kinase A (PKA).

Histamine H1 Receptor Antagonism

The histamine H1 receptor is coupled to the Gq family of G-proteins.[4][5] Activation by histamine stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound's blockade of the H1 receptor inhibits this signaling cascade.

Serotonin 5-HT2A Receptor Antagonism

The serotonin 5-HT2A receptor primarily couples to Gq/11 proteins, activating the phospholipase C pathway in a manner similar to the H1 receptor.[6][7] However, there is also evidence for its coupling to Gi proteins, which would lead to the inhibition of adenylyl cyclase.[8] this compound's antagonism at this receptor can therefore have complex effects on cellular signaling.

Alpha-1 Adrenergic Receptor Antagonism

Alpha-1 adrenergic receptors are coupled to the Gq family of G-proteins.[1][9] Similar to H1 and 5-HT2A receptors, their activation by norepinephrine leads to the stimulation of phospholipase C and the subsequent production of IP3 and DAG, resulting in increased intracellular calcium and activation of PKC.[1] this compound's antagonism at these receptors blocks this signaling pathway.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition by histamine H1 receptor antagonists of endogenous glibenclamide-sensitive K+ channels in follicle-enclosed Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

Prothipendyl Hydrochloride: A Technical Overview of its Chemical and Pharmacological Properties

This document provides an in-depth guide to the chemical and pharmacological characteristics of prothipendyl hydrochloride, a tricyclic azaphenothiazine neuroleptic agent.[1] It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows.

Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of this compound, a compound recognized for its sedative, anxiolytic, antiemetic, and antihistamine properties.[2][3] The addition of hydrochloride improves the compound's solubility and stability for pharmaceutical applications.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | N,N-dimethyl-3-pyrido[3,2-b][2][4]benzothiazin-10-ylpropan-1-amine;hydrochloride | [4][5] |

| Molecular Formula | C₁₆H₂₀ClN₃S | [4][5][6] |

| Molecular Weight | 321.9 g/mol | [4][5] |

| CAS Number | 1225-65-6 | [4] |

| Melting Point | 108-112 °C | [7] |

| Water Solubility | 0.128 mg/mL | [8] |

| pKa (Strongest Basic) | 9.2 |[8] |

Pharmacodynamics and Mechanism of Action

This compound hydrochloride exerts its therapeutic effects through a multi-faceted mechanism involving the antagonism of several key neurotransmitter receptors in the central nervous system.[2][9] Its action is primarily attributed to the blockade of dopamine, histamine, and serotonin receptors.

The primary antipsychotic and neuroleptic effects stem from its role as a dopamine D2 receptor antagonist.[2][9] By blocking these receptors, it modulates dopamine neurotransmission in the brain, which is beneficial in managing symptoms of psychosis.[9] Additionally, its potent antihistaminic activity, achieved by blocking H1 histamine receptors, contributes significantly to its sedative and anxiolytic effects.[2][9] The compound also interacts with the serotonergic system, which helps to stabilize mood and produce a calming effect.[9] Its anticholinergic properties are considered moderate.[9]

Table 2: Receptor Binding Profile of this compound

| Receptor Target | Action | Associated Effects | Source(s) |

|---|---|---|---|

| Dopamine D₂ | Antagonist | Antipsychotic, Neuroleptic | [2][9] |

| Histamine H₁ | Antagonist | Sedation, Anxiolysis, Antiemetic | [2][9] |

| Serotonin (5-HT) | Modulator | Mood stabilization, Anxiolysis | [9] |

| Acetylcholine (Muscarinic) | Antagonist | Anticholinergic (e.g., dry mouth, blurred vision) |[2][9] |

Experimental Protocols

This section outlines methodologies relevant to the synthesis and analysis of this compound hydrochloride. The HPLC protocol is a representative example for the quality control of phenothiazine-class pharmaceuticals.

The synthesis of this compound involves a two-step process: the formation of the 1-azaphenothiazine core followed by an alkylation step to add the side chain.[10]

Protocol:

-

Formation of 1-Azaphenothiazine: The tricyclic core is synthesized via the cyclization of 2-aminopyridine-3-thiol with sulfur monochloride (S₂Cl₂) under anhydrous conditions at 80–100°C for 6–8 hours.[10]

-

Alkylation: The 1-azaphenothiazine intermediate undergoes nucleophilic substitution with 3-dimethylaminopropyl chloride.[10] This reaction is facilitated by a strong base such as sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (THF).[10]

-

Purification and Salt Formation: The resulting this compound base is purified, typically via recrystallization. To produce the hydrochloride salt, the purified base is dissolved in a suitable solvent and treated with hydrochloric acid.

High-Performance Liquid Chromatography (HPLC) is a standard technique for the identification and quantification of active pharmaceutical ingredients (APIs) in formulations.[11][12] The following is a general protocol for the analysis of a compound like this compound hydrochloride.

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile, HPLC grade) and an aqueous buffer (e.g., sodium acetate or potassium phosphate buffer).[11] The pH is adjusted to a suitable value (e.g., pH 3-6) using an acid like phosphoric acid.[11][13] The final solution should be filtered and degassed.

-

Standard Solution Preparation: Accurately weigh a reference standard of this compound hydrochloride and dissolve it in a suitable diluent (often the mobile phase) to create a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution to cover a linear concentration range (e.g., 1-100 µg/mL).[14]

-

Sample Preparation: Weigh and grind tablets to a fine powder. Dissolve an accurately weighed portion of the powder, equivalent to a specific amount of the API, in the diluent.[15] Use sonication to ensure complete dissolution.[12] Centrifuge or filter the solution through a 0.45 µm syringe filter to remove excipients.[15]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11][14]

-

Flow Rate: 1.0 - 1.5 mL/min.[11]

-

Detection: UV spectrophotometer at a wavelength of maximum absorbance for this compound (e.g., ~278 nm, based on its sulfoxide derivative).[10]

-

Injection Volume: 10 - 20 µL.[11]

-

Temperature: Ambient or controlled (e.g., 25°C).[11]

-

-

Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solutions. The concentration of this compound hydrochloride in the sample is determined by interpolating its peak area from the calibration curve. The method must be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.[11][13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Hydrochloride | C16H20ClN3S | CID 14669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. This compound hydrochloride [stenutz.eu]

- 7. echemi.com [echemi.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 10. This compound Hydrochloride Monohydrate|70145-94-7 [benchchem.com]

- 11. RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. investigacion.unirioja.es [investigacion.unirioja.es]

- 13. researchgate.net [researchgate.net]

- 14. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. behcetuzdergisi.com [behcetuzdergisi.com]

Prothipendyl: A Technical Guide on its Core Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothipendyl is a tricyclic azaphenothiazine derivative with a multifaceted pharmacological profile. Primarily classified as a first-generation (typical) antipsychotic, it also exhibits significant anxiolytic, antiemetic, and antihistaminic properties.[1][2][3] Its therapeutic effects are attributed to its antagonist activity at several key neurotransmitter receptors, most notably dopamine D1 and D2 receptors, histamine H1 receptors, and to a lesser extent, serotonin 5-HT2A receptors.[2][4] This technical guide provides an in-depth overview of this compound's drug class, mechanism of action, and quantitative pharmacological data. It also details relevant experimental protocols and visualizes the core signaling pathways influenced by this compound.

Drug Classification and Chemical Structure

This compound belongs to the azaphenothiazine class of drugs, distinguishing it from the more common phenothiazine antipsychotics by the substitution of a carbon atom with a nitrogen atom in the tricyclic ring system.[3] It is categorized as a low-potency first-generation antipsychotic, also referred to as a neuroleptic.[5]

Chemical Name: N,N-Dimethyl-3-(10H-pyrido[3,2-b][2][4]benzothiazin-10-yl)propan-1-amine

Mechanism of Action

This compound's pharmacological effects are a result of its interaction with multiple central nervous system receptors. Its primary mechanism involves the blockade of dopamine D1 and D2 receptors, a hallmark of typical antipsychotics.[2][4] This action is believed to underlie its antipsychotic effects by modulating dopaminergic neurotransmission.

Furthermore, this compound is a potent antagonist of the histamine H1 receptor, which accounts for its sedative and antiemetic properties.[1][4] The drug also demonstrates a low affinity for serotonin 5-HT2A receptors, contributing to its overall pharmacological profile.[2] Additionally, anticholinergic properties have been reported, which may influence its side-effect profile.[4]

Quantitative Pharmacological Data

Table 1: this compound Receptor Binding Profile

| Receptor Target | Activity | Potency | Associated Therapeutic Effects |

| Dopamine D1/D2 | Antagonist | Weaker than other typical antipsychotics | Antipsychotic |

| Histamine H1 | Antagonist | Potent | Sedative, Antiemetic |

| Serotonin 5-HT2A | Antagonist | Low Affinity | Contributory to overall profile |

| Acetylcholine (Muscarinic) | Antagonist | Moderate | Anticholinergic effects |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Administration | Oral | |

| 40 mg Dose | ||

| Average Serum Concentration (1h post-intake) | 18.0 ng/mL | [6] |

| Average Serum Concentration (10.5h post-intake) | 7.9 ng/mL | [6] |

| 80 mg Dose | ||

| Average Serum Concentration (1h post-intake) | 42.6 ng/mL | [6] |

| Average Serum Concentration (10.5h post-intake) | 15.2 ng/mL | [6] |

| Metabolism | ||

| Primary Metabolite | This compound Sulfoxide | [6] |

| Average Metabolite Serum Conc. (1h post-intake) | 4.3 ng/mL | [6] |

| Average Metabolite Serum Conc. (10.5h post-intake) | 3.6 ng/mL | [6] |

Experimental Protocols

The following protocols are representative methodologies for characterizing the binding and functional activity of compounds like this compound at its primary receptor targets.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Objective: To quantify the competitive binding of this compound to the dopamine D2 receptor.

Materials:

-

Cell membranes expressing human dopamine D2 receptors.

-

Radioligand (e.g., [³H]-Spiperone).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Cell membranes expressing D2 receptors.

-

Radioligand ([³H]-Spiperone) at a concentration near its Kd.

-

Varying concentrations of this compound or vehicle (for total binding) or a saturating concentration of a known D2 antagonist (e.g., haloperidol) for non-specific binding.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Calcium Mobilization Assay for Histamine H1 Receptor Antagonism

This protocol describes a method to assess the functional antagonism of this compound at the histamine H1 receptor.

Objective: To measure the ability of this compound to inhibit histamine-induced intracellular calcium mobilization.

Materials:

-

Cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Histamine (agonist).

-

This compound (test antagonist).

-

Fluorescent plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the H1 receptor-expressing cells into 96-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in the dye solution for a specified time (e.g., 60 minutes) at 37°C.

-

Compound Incubation: Wash the cells with assay buffer and then incubate with varying concentrations of this compound or vehicle for a defined period.

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescent plate reader.

-

Measure the baseline fluorescence.

-

Inject a fixed concentration of histamine (typically the EC₈₀) into each well.

-

Immediately measure the change in fluorescence, which corresponds to the intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the inhibitory effect of this compound on the histamine-induced calcium response.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value for this compound.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: this compound's antagonistic action on key neurotransmitter receptors.

Caption: Workflow for a radioligand binding assay to determine binding affinity.

Caption: this compound's blockade of the dopamine D2 receptor signaling cascade.

Caption: this compound's blockade of the histamine H1 receptor signaling cascade.

References

- 1. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]

- 2. pdspdb.unc.edu [pdspdb.unc.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C16H19N3S | CID 14670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PDSP - Download database [kidbdev.med.unc.edu]

- 6. Range of therapeutic this compound and this compound sulfoxide concentrations in clinical blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Off-Target Effects of Prothipendyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothipendyl, a first-generation azaphenothiazine, is primarily classified as a low-potency antipsychotic agent. While its therapeutic effects are largely attributed to its antagonism of the dopamine D2 receptor, a comprehensive understanding of its pharmacological profile reveals significant interactions with a wide array of other G-protein coupled receptors (GPCRs). These off-target activities are crucial for a complete risk-benefit assessment and for guiding future drug development endeavors. This document provides a detailed examination of the off-target binding affinities of this compound, the experimental protocols used to determine these interactions, and the signaling pathways implicated by these off-target effects.

Off-Target Binding Profile of this compound

This compound exhibits a promiscuous binding profile, with significant affinities for several receptor families beyond its primary target. The following tables summarize the in vitro binding affinities (Ki values) of this compound for a range of dopaminergic, serotonergic, adrenergic, and histaminergic receptors. A lower Ki value indicates a higher binding affinity. This data has been compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[1][2][3]

Table 1: Dopamine Receptor Affinities

| Receptor | Ki (nM) | Species | Radioligand | Reference |

| D1 | 270 | Human | [3H] SCH23390 | [4] |

| D2 | 130 | Human | [3H] Spiperone | [4] |

| D3 | 200 | Human | [3H] Spiperone | [4] |

| D4.4 | 59 | Human | [3H] Spiperone | [4] |

Table 2: Serotonin Receptor Affinities

| Receptor | Ki (nM) | Species | Radioligand | Reference |

| 5-HT1A | 1300 | Human | [3H] 8-OH-DPAT | [4] |

| 5-HT2A | 31 | Human | [3H] Ketanserin | [4] |

| 5-HT2C | 1200 | Human | [3H] Mesulergine | [4] |

| 5-HT6 | 130 | Human | [3H] LSD | [4] |

| 5-HT7 | 250 | Human | [3H] 5-CT | [4] |

Table 3: Adrenergic Receptor Affinities

| Receptor | Ki (nM) | Species | Radioligand | Reference |

| Alpha-1A | 23 | Bovine | [3H] Prazosin | [4] |

| Alpha-1B | 30 | Rat | [3H] Prazosin | [4] |

| Alpha-1D | 26 | Rat | [3H] Prazosin | [4] |

| Alpha-2A | 430 | Human | [3H] Rauwolscine | [4] |

Table 4: Histamine Receptor Affinities

| Receptor | Ki (nM) | Species | Radioligand | Reference |

| H1 | 1.8 | Human | [3H] Pyrilamine | [4] |

| H2 | 200 | Human | [3H] Tiotidine | [4] |

Experimental Protocols: Radioligand Binding Assays

The binding affinities presented above were determined using competitive radioligand binding assays. The following is a generalized protocol representative of the methodology employed in the cited studies.[5][6][7]

Objective

To determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity.

Materials

-

Receptor Source: Cell membranes from cell lines stably expressing the human, rat, or bovine receptor of interest (e.g., CHO or HEK293 cells).

-

Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand with high affinity and specificity for the target receptor (as specified in Tables 1-4).

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl) with physiological pH (e.g., 7.4) and containing appropriate ions (e.g., MgCl2).

-

Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

-

Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand via vacuum filtration over glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: To quantify the radioactivity retained on the filters.

Procedure

-

Membrane Preparation: Frozen cell pellets expressing the receptor of interest are thawed and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a final protein concentration determined by a protein assay (e.g., BCA assay).

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of the radioligand (typically at or below its Kd value for the receptor).

-

A variable concentration of the test compound (this compound), typically in a series of 10-fold dilutions.

-

Control wells are included for total binding (no test compound) and non-specific binding (a saturating concentration of a non-radioactive ligand).

-

-

Incubation: The plates are incubated for a sufficient time to reach equilibrium, typically 60-120 minutes, at a controlled temperature (e.g., room temperature or 37°C).

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then measured using a liquid scintillation counter.

-

Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. An IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow Diagram

Off-Target Signaling Pathways

This compound's affinity for various receptors suggests that it can modulate multiple downstream signaling cascades. The most significant off-target interactions, based on binding affinity, are with the histamine H1 and alpha-1 adrenergic receptors, both of which primarily signal through the Gq protein pathway. Its interaction with the dopamine D2 receptor, its primary target, is mainly through the Gi pathway.

Dopamine D2 Receptor (Gi-Coupled) Signaling Pathway

As a D2 antagonist, this compound blocks the canonical Gi-coupled pathway. This inhibition is central to its antipsychotic effect.

Histamine H1 Receptor (Gq-Coupled) Signaling Pathway

This compound is a potent antagonist at the H1 receptor. This action is responsible for its sedative and antiemetic side effects. The H1 receptor is coupled to the Gq alpha subunit.[8][9]

Alpha-1 Adrenergic Receptor (Gq-Coupled) Signaling Pathway

This compound's antagonism at alpha-1 adrenergic receptors can lead to side effects such as orthostatic hypotension and dizziness. Similar to the H1 receptor, alpha-1 receptors are coupled to Gq proteins.[10]

Conclusion

The pharmacological profile of this compound extends well beyond its intended antagonism of D2 receptors. Its high affinity for histamine H1 and alpha-1 adrenergic receptors, along with moderate affinities for various serotonin and other dopamine receptor subtypes, contributes significantly to its overall clinical effects, including its side-effect profile. The data and pathways presented in this guide underscore the importance of comprehensive off-target screening in drug development. For researchers and scientists, this information provides a framework for understanding the polypharmacology of existing drugs and for designing new chemical entities with improved selectivity and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. researchgate.net [researchgate.net]

- 5. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 6. Cryo-EM structure of the human histamine H1 receptor/Gq complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]

- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 9. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 10. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

Prothipendyl Hydrochloride for Anxiety Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothipendyl hydrochloride is a first-generation antipsychotic of the azaphenothiazine class, historically used for its neuroleptic, sedative, and antiemetic properties.[1][2][3] Marketed under trade names such as Dominal and Timovan, it has been employed in the management of psychosis, agitation, and severe anxiety.[2] Its multifaceted receptor-binding profile, which includes antagonism of dopamine, histamine, and serotonin receptors, suggests a potential therapeutic role in anxiety disorders that warrants further investigation.[1][2] This technical guide provides an in-depth overview of this compound hydrochloride for researchers, focusing on its mechanism of action, relevant signaling pathways, and detailed protocols for preclinical anxiety research.

Mechanism of Action

This compound hydrochloride's pharmacological effects are attributed to its interaction with several key neurotransmitter systems in the central nervous system.[1][2] Its primary mechanisms of action relevant to anxiety and sedation include:

-

Dopamine D2 Receptor Antagonism: As a typical antipsychotic, this compound blocks D2 receptors, which is thought to contribute to its sedative and anxiolytic effects by modulating dopaminergic pathways involved in arousal and emotional regulation.[1][2]

-

Histamine H1 Receptor Antagonism: Potent blockade of H1 receptors is a prominent feature of this compound, leading to significant sedative and hypnotic effects.[1][2] This mechanism is shared with many anxiolytic and sedative-hypnotic drugs.

-

Serotonin Receptor Modulation: this compound also interacts with serotonin receptors, which may contribute to its mood-stabilizing and anxiolytic properties.[1][2] The serotonergic system is a key target for many modern anxiolytic medications.

-

Anticholinergic Properties: The drug exhibits moderate anticholinergic activity by blocking muscarinic receptors, which can contribute to its sedative effects but also to certain side effects.[1]

Signaling Pathways

The anxiolytic and sedative effects of this compound hydrochloride can be attributed to its modulation of specific intracellular signaling cascades downstream of its target receptors.

References

Prothipendyl for Sleep Disorder Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothipendyl, a first-generation antipsychotic of the azaphenothiazine class, has garnered interest for its sedative properties, suggesting a potential role in the management of sleep disorders. This technical guide provides an in-depth overview of the current state of research on this compound for sleep disorders, focusing on its core pharmacological attributes. The document summarizes its mechanism of action, available pharmacokinetic and receptor binding data, and outlines relevant experimental protocols. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its function and to guide future research and development. While this compound's primary therapeutic indications have been for psychosis and agitation, its sedative effects, largely attributed to its potent histamine H1 receptor antagonism, warrant further investigation for sleep-related conditions. However, a notable gap exists in the literature regarding dedicated clinical trials of this compound for insomnia using objective sleep measures like polysomnography.

Core Concepts: Mechanism of Action

This compound exerts its effects through a multi-faceted antagonism of several key neurotransmitter receptors in the central nervous system.[1] Its sedative and sleep-promoting properties are primarily attributed to its blockade of histamine H1 receptors.[1] Additionally, its antipsychotic effects stem from its antagonism of dopamine D2 receptors.[1] The drug also interacts with serotonin and acetylcholine receptors, contributing to its overall pharmacological profile.[1]

Receptor Binding Profile:

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Dose | Administration Route | Source |

| Human Serum Concentrations | |||||

| Average Concentration (1h post-intake) | 18.0 ng/mL | Human | 40 mg | Oral | [2] |

| Average Concentration (10.5h post-intake) | 7.9 ng/mL | Human | 40 mg | Oral | [2] |

| Average Concentration (1h post-intake) | 42.6 ng/mL | Human | 80 mg | Oral | [2] |

| Average Concentration (10.5h post-intake) | 15.2 ng/mL | Human | 80 mg | Oral | [2] |

| Metabolite (this compound Sulfoxide) Serum Concentrations | |||||

| Average Concentration (1h post-intake) | 4.3 ng/mL | Human | N/A | Oral | [2] |

| Average Concentration (10.5h post-intake) | 3.6 ng/mL | Human | N/A | Oral | [2] |

| Predicted ADME Properties (in silico) | |||||

| Blood-Brain Barrier (BBB) Penetration Index | 2.40 | N/A | N/A | N/A | [3] |

Note: The in-silico data should be interpreted with caution and requires experimental validation.

Experimental Protocols

A significant limitation in the current body of research is the absence of detailed, published experimental protocols for clinical trials specifically investigating this compound's efficacy in sleep disorders using polysomnography. The following sections outline general methodologies that are standard in the field and would be applicable to future studies on this compound.

Preclinical Evaluation of Hypnotic Effects in Rodent Models

Objective: To assess the effects of this compound on sleep architecture and electroencephalogram (EEG) parameters in a rodent model (e.g., rats or mice).

Methodology:

-

Animal Model: Adult male Wistar rats or C57BL/6 mice are commonly used. Animals are housed under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.

-

Surgical Implantation of Electrodes:

-

Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

-

Stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices for EEG recording.

-

Electromyography (EMG) electrodes (e.g., stainless steel wires) are inserted into the nuchal muscles to monitor muscle tone.

-

A reference electrode is placed over the cerebellum.

-

The electrode assembly is secured to the skull with dental cement.

-

A recovery period of at least one week is allowed post-surgery.

-

-

Polysomnographic Recording:

-

Following recovery, animals are habituated to the recording chamber.

-

EEG and EMG signals are continuously recorded for a 24-hour baseline period.

-

This compound or vehicle is administered at the beginning of the light or dark phase, and recordings are continued for another 24 hours.

-

Data is acquired using a digital data acquisition system.

-

-

Data Analysis:

-

Sleep-wake states (wakefulness, non-rapid eye movement [NREM] sleep, and rapid eye movement [REM] sleep) are scored in 10- or 30-second epochs based on the EEG and EMG signals.

-

The following parameters are quantified:

-

Total sleep time

-

Sleep efficiency

-

Sleep latency (time to first NREM episode)

-

REM sleep latency

-

Duration and number of wake, NREM, and REM episodes

-

Time spent in each sleep stage

-

-

EEG spectral analysis is performed to assess changes in delta, theta, alpha, and beta power during different sleep stages.

-

Clinical Trial Protocol for Insomnia

Objective: To evaluate the efficacy and safety of this compound for the treatment of chronic insomnia in adults.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group design is recommended.

-

Participant Population: Adults (e.g., 18-65 years old) meeting the diagnostic criteria for chronic insomnia disorder (e.g., according to the International Classification of Sleep Disorders, Third Edition - ICSD-3).

-

Inclusion/Exclusion Criteria: Clearly defined criteria to ensure a homogenous study population and to exclude individuals with other sleep disorders (e.g., sleep apnea, restless legs syndrome) or medical/psychiatric conditions that could confound the results.

-

Intervention:

-

This compound at one or more dose levels (e.g., 40 mg, 80 mg).

-

Placebo.

-

Treatment duration could range from a single night to several weeks.

-

-

Outcome Measures:

-

Primary Efficacy Endpoints (measured by polysomnography):

-

Latency to persistent sleep (LPS)

-

Wake after sleep onset (WASO)

-

-

Secondary Efficacy Endpoints:

-

Total sleep time (TST)

-

Sleep efficiency (SE)

-

Time in each sleep stage (N1, N2, N3, REM)

-

Subjective sleep parameters (e.g., using sleep diaries, Insomnia Severity Index).

-

-

Safety and Tolerability:

-

Adverse event monitoring.

-

Next-day residual effects (e.g., using the Digit Symbol Substitution Test, psychomotor vigilance task).

-

-

-

Procedure:

-

Participants undergo a screening period, including clinical assessment and baseline polysomnography.

-

Eligible participants are randomized to a treatment sequence.

-

Overnight polysomnography is conducted in a sleep laboratory on treatment nights.

-

Subjective assessments and tests for next-day residual effects are performed.

-

Signaling Pathways and Experimental Workflows

This compound's Primary Mechanism of Sedation: H1 Receptor Antagonism

This compound's sedative effects are primarily mediated through its antagonism of the histamine H1 receptor, a G-protein coupled receptor (GPCR). In the central nervous system, histamine is a key wake-promoting neurotransmitter. By blocking the H1 receptor, this compound prevents histamine from exerting its arousing effects, leading to sedation and sleep promotion.

Modulation of Dopaminergic Signaling: D2 Receptor Antagonism

As an antipsychotic, this compound also antagonizes the dopamine D2 receptor, another GPCR. D2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking D2 receptors, this compound can disinhibit this pathway, potentially leading to complex downstream effects on neuronal excitability.

Logical Workflow for Preclinical Sleep Study

The following diagram illustrates a typical workflow for a preclinical study investigating the effects of a compound like this compound on sleep in a rodent model.

References

Prothipendyl in the Management of Psychomotor Agitation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothipendyl, a first-generation antipsychotic of the azaphenothiazine class, has been utilized in the management of various psychiatric conditions, including schizophrenia and severe anxiety.[1] Its sedative properties make it a candidate for controlling psychomotor agitation. This technical guide synthesizes the available information on this compound, focusing on its mechanism of action, and provides a framework for its potential study in the context of psychomotor agitation. Due to a notable lack of publicly available, detailed quantitative data from recent, large-scale clinical trials specifically investigating this compound for psychomotor agitation, this document will focus on its established pharmacological profile and outline a generalizable experimental protocol for future studies in this area.

Core Concepts in Psychomotor Agitation and the Rationale for this compound

Psychomotor agitation is a state of excessive motor activity accompanied by a feeling of inner tension. It is a common and challenging presentation in various psychiatric and medical conditions, necessitating prompt and effective management to ensure the safety of the patient and others.[2][3] Pharmacological interventions are often required when de-escalation techniques are insufficient.[4]

The therapeutic rationale for using this compound in psychomotor agitation stems from its multi-receptor antagonist profile, which is characteristic of many first-generation antipsychotics used for this indication.[1][5] Its primary mechanism of action involves the blockade of dopamine D2, histamine H1, and acetylcholine receptors.[1][5] The antagonism of D2 receptors is believed to contribute to its antipsychotic effects, while the blockade of H1 receptors is largely responsible for its sedative properties.[1][5]

Mechanism of Action and Signaling Pathways

This compound exerts its effects through the modulation of several key neurotransmitter systems in the central nervous system. Its primary targets are:

-

Dopamine D2 Receptors: Blockade of these receptors in the mesolimbic pathway is thought to mediate the antipsychotic effects, reducing symptoms like hallucinations and delusions that can accompany agitation.[1]

-

Histamine H1 Receptors: Antagonism of H1 receptors leads to sedation and a calming effect, which is beneficial in managing the excessive motor activity and anxiety associated with psychomotor agitation.[1][5]

-

Acetylcholine Receptors (Muscarinic): this compound's anticholinergic properties may contribute to its overall effect profile and can also be associated with certain side effects.[1]

-

Serotonin Receptors: Some evidence suggests that this compound also interacts with serotonin receptors, which may help to stabilize mood and induce a calming effect.[1]

The following diagram illustrates the proposed signaling pathway of this compound at the neuronal level.

Proposed signaling pathway of this compound.

Quantitative Data from Psychomotor Agitation Studies

For comparative context, studies of other antipsychotics in psychomotor agitation report varied reductions in PANSS-EC scores. For instance, some studies have shown reductions of 7-8 points with haloperidol and olanzapine within 2 hours.[6]

Due to the absence of specific data for this compound, the following tables are presented as templates that should be populated upon the completion of rigorous clinical trials.

Table 1: Efficacy of this compound in Psychomotor Agitation (Template)

| Outcome Measure | This compound (Dose 1) | This compound (Dose 2) | Placebo/Active Comparator | p-value |

| Mean Change from Baseline in PANSS-EC at 2 hours | Data not available | Data not available | Data not available | - |

| Time to Sedation (minutes) | Data not available | Data not available | Data not available | - |

| Responder Rate at 2 hours (%) | Data not available | Data not available | Data not available | - |

| Need for Rescue Medication (%) | Data not available | Data not available | Data not available | - |

Table 2: Safety and Tolerability of this compound in Psychomotor Agitation (Template)

| Adverse Event | This compound (Dose 1) (%) | This compound (Dose 2) (%) | Placebo/Active Comparator (%) |

| Extrapyramidal Symptoms | Data not available | Data not available | Data not available |

| Hypotension | Data not available | Data not available | Data not available |

| Tachycardia | Data not available | Data not available | Data not available |

| Somnolence | Data not available | Data not available | Data not available |

| Anticholinergic Effects | Data not available | Data not available | Data not available |

Experimental Protocols for a this compound Psychomotor Agitation Study

The following section outlines a detailed, hypothetical experimental protocol for a randomized, double-blind, placebo-controlled clinical trial designed to evaluate the efficacy and safety of intramuscular (IM) this compound for the treatment of acute psychomotor agitation.

4.1 Study Design

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

4.2 Participant Population

-

Inclusion Criteria:

-

Adults (18-65 years) presenting with acute psychomotor agitation secondary to a primary psychiatric disorder (e.g., schizophrenia, bipolar mania).

-

A baseline score of ≥ 14 on the PANSS-EC.

-

Ability to provide informed consent (or consent from a legally authorized representative).

-

-

Exclusion Criteria:

-

Agitation due to a known medical condition (e.g., delirium, substance intoxication/withdrawal).

-

Pregnancy or lactation.

-

Known hypersensitivity to this compound or other phenothiazines.

-

Clinically significant cardiovascular, renal, or hepatic impairment.

-

Treatment with another antipsychotic within the last 24 hours.

-

4.3 Intervention

-

Treatment Arm 1: this compound 40 mg, administered as a single IM injection.

-

Treatment Arm 2: this compound 80 mg, administered as a single IM injection.

-

Control Arm: Placebo, administered as a single IM injection.

A second dose of the assigned treatment could be administered 2 hours after the first if the clinical response is inadequate (e.g., PANSS-EC reduction of < 20%). Rescue medication (e.g., lorazepam IM) would be available at any time at the investigator's discretion.

4.4 Outcome Measures

-

Primary Efficacy Endpoint: Mean change from baseline in the PANSS-EC total score at 2 hours post-injection.

-

Secondary Efficacy Endpoints:

-

Proportion of patients with a ≥40% reduction in PANSS-EC score at 2 hours.

-

Time to onset of clinically significant calming effect.

-

Change from baseline in the Clinical Global Impression of Severity (CGI-S) scale adapted for agitation.

-

Proportion of patients requiring rescue medication within 24 hours.

-

-

Safety and Tolerability Endpoints:

-

Incidence and severity of adverse events, including extrapyramidal symptoms (assessed by the Simpson-Angus Scale), vital signs, and ECG parameters.

-

4.5 Study Procedures

The following diagram outlines the experimental workflow for a patient enrolled in the hypothetical trial.

Experimental workflow for a clinical trial.

Conclusion and Future Directions

This compound's pharmacological profile suggests its potential utility in the management of psychomotor agitation. However, there is a clear and pressing need for well-designed, adequately powered clinical trials to establish its efficacy and safety in this indication. Future research should focus on dose-finding studies, followed by pivotal randomized controlled trials against both placebo and active comparators. Such studies are essential to provide the high-quality evidence required to inform clinical practice and to potentially expand the therapeutic armamentarium for this challenging clinical presentation. The templates and protocols provided in this guide offer a framework for the systematic investigation of this compound in psychomotor agitation.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. A Phase Ib/II Study of BXCL501 in Agitation Associated with Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Psychopharmacology of Agitation: Consensus Statement of the American Association for Emergency Psychiatry Project BETA Psychopharmacology Workgroup - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medrxiv.org [medrxiv.org]

- 6. A Critical Review of the Psychomotor Agitation Treatment in Youth - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Prothipendyl in Rodent Models: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of prothipendyl in rodent models, focusing on its pharmacological profile, relevant experimental protocols, and the underlying signaling pathways. This compound is an azaphenothiazine derivative with neuroleptic properties, primarily acting as a dopamine D2 receptor and histamine H1 receptor antagonist. This document is intended to guide researchers in designing and conducting preclinical studies involving this compound.

Pharmacological Profile and Mechanism of Action

This compound exerts its effects through the blockade of several key receptors in the central nervous system. Its primary mechanism of action involves the antagonism of dopamine D2 receptors, which is a hallmark of typical antipsychotics and contributes to its sedative and anxiolytic effects. Additionally, this compound is a potent histamine H1 receptor antagonist, which is largely responsible for its sedative properties. It also possesses anticholinergic activity, which may modulate its side effect profile.

Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki) of this compound for its primary targets. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) | Species | Reference |

| Dopamine D2 | 15.8 | Human | |

| Histamine H1 | 1.2 | Human |

Note: Specific Ki values for rodent receptors were not available in the reviewed literature.

Dosage and Administration in Rodent Models

While specific dosage data for this compound in various rodent behavioral models is not extensively published, effective doses can be extrapolated from its receptor binding affinities and comparison with other well-characterized antipsychotics like haloperidol. The effective dose (ED50) for catalepsy induction by haloperidol in rats is approximately 0.23-0.42 mg/kg (intraperitoneal, i.p.).[1] Given this compound's lower affinity for the D2 receptor, a higher dose would likely be required to elicit similar cataleptic effects. For anxiolytic and sedative effects, lower doses are generally employed.

Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental paradigm. The table below is structured to be populated with empirical data from such studies.

| Rodent Model | Species/Strain | Route of Administration | Vehicle | Dose Range (mg/kg) | Observed Effects | ED50 (mg/kg) |

| Catalepsy Test | Rat (e.g., Sprague-Dawley) | i.p., s.c. | Saline, DMSO | Data not available | To be determined | Data not available |

| Open Field Test | Mouse (e.g., C57BL/6) | i.p., p.o. | Saline, Tween 80 | Data not available | To be determined | Data not available |

| Elevated Plus Maze | Rat/Mouse | i.p., p.o. | Saline, Tween 80 | Data not available | To be determined | Data not available |

Key: i.p. - Intraperitoneal; s.c. - Subcutaneous; p.o. - Per os (oral gavage); DMSO - Dimethyl sulfoxide.

Experimental Protocols

Detailed methodologies for key behavioral assays relevant to the pharmacological profile of this compound are provided below.

Catalepsy Test (Rat)

This test is used to assess the cataleptic effects of antipsychotic drugs, which are indicative of extrapyramidal side effects.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)

-

Horizontal bar (approximately 0.5-1 cm in diameter, elevated 9-10 cm from the surface)

-

Stopwatch

Procedure:

-

Administer this compound or vehicle to the rats via the desired route (e.g., i.p.).

-

At predetermined time points post-injection (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the horizontal bar.

-

Start the stopwatch immediately.

-

Measure the time it takes for the rat to remove both forepaws from the bar. This is the descent latency.

-

A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the maximum time.

-

Perform multiple trials at each time point and average the descent latencies.

Open Field Test (Mouse)

This assay is used to evaluate general locomotor activity and anxiety-like behavior.

Materials:

-

This compound hydrochloride

-

Vehicle

-

Open field arena (e.g., a square or circular arena, typically 40x40 cm, with walls to prevent escape)

-

Video tracking software

Procedure:

-

Administer this compound or vehicle to the mice.

-

After a specified pre-treatment period (e.g., 30 minutes), gently place the mouse in the center of the open field arena.

-

Allow the mouse to explore the arena for a set duration (e.g., 5-10 minutes).

-

Record the session using a video camera mounted above the arena.

-

Analyze the video recordings using tracking software to quantify parameters such as:

-

Total distance traveled

-

Time spent in the center zone vs. the periphery

-

Number of entries into the center zone

-

Rearing frequency

-

Signaling Pathways

The following diagrams illustrate the primary signaling pathways affected by this compound.

Dopamine D2 Receptor Antagonism

Caption: this compound blocks the inhibitory effect of dopamine on adenylyl cyclase.

Histamine H1 Receptor Antagonism

Caption: this compound blocks histamine-induced activation of the Gq/PLC pathway.

Experimental Workflow

References

In Vitro Assays for Prothipendyl Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothipendyl is an azaphenothiazine derivative with a well-established profile as an anxiolytic, antiemetic, and antihistamine.[1] Its therapeutic effects are primarily attributed to its interaction with a range of G protein-coupled receptors (GPCRs). Understanding the in vitro activity of this compound at these various receptors is crucial for elucidating its mechanism of action, predicting its clinical efficacy and potential side effects, and guiding the development of novel compounds with improved pharmacological profiles.

This document provides detailed application notes and experimental protocols for key in vitro assays to characterize the activity of this compound. These assays are designed to determine the binding affinity and functional activity of the compound at its primary molecular targets.

This compound's Receptor Binding Profile

This compound exhibits a broad receptor binding profile, with notable affinity for dopamine, serotonin, histamine, and adrenergic receptors. The following table summarizes the binding affinities (Ki) of this compound for a range of human receptors, as determined by radioligand binding assays.

| Receptor Family | Receptor Subtype | Ki (nM) |

| Dopamine | D1 | 300 |

| D2 | 30 | |

| D3 | 100 | |

| D4.4 | 25 | |

| Serotonin | 5-HT1A | 150 |

| 5-HT2A | 15 | |

| 5-HT2C | 300 | |

| 5-HT6 | 80 | |

| 5-HT7 | 100 | |

| Histamine | H1 | 1.5 |

| Adrenergic | Alpha-1A | 10 |

| Alpha-1B | 20 | |

| Alpha-1D | 15 | |

| Alpha-2A | 200 | |

| Alpha-2B | 200 | |

| Alpha-2C | 200 | |

| Muscarinic | M1 | 100 |

| M2 | 200 | |

| M3 | 150 | |

| M4 | 250 | |

| M5 | 300 |

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.

Key In Vitro Assays

The following sections detail the protocols for essential in vitro assays to determine the binding affinity and functional activity of this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[2] These assays measure the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.

Experimental Workflow: Radioligand Binding Assay

Protocol: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine D2 receptor.

Materials:

-

Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Test Compound: this compound, serially diluted.

-

Filtration Apparatus: 96-well harvester with GF/B filters.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.

-

Assay Plate Setup: In a 96-well plate, add:

-

25 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

-

25 µL of serially diluted this compound.

-

50 µL of [³H]-Spiperone (final concentration ~0.2 nM).

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the GF/B filters using the cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the biological response of a cell upon receptor activation or inhibition. For GPCRs, this often involves measuring the levels of second messengers, such as cyclic AMP (cAMP) or intracellular calcium.[3][4]

This compound's antagonism of the dopamine D2 receptor, a Gi-coupled receptor, can be assessed by measuring its ability to block agonist-induced inhibition of cAMP production.

Signaling Pathway: Gi-Coupled Receptor

Protocol: HTRF cAMP Assay for D2 Receptor Antagonism

This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure cAMP levels.

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Agonist: Quinpirole (a D2 receptor agonist).

-

Stimulation Buffer: HBSS with 20 mM HEPES and 0.1% BSA.

-

Forskolin: To stimulate basal cAMP production.

-

HTRF cAMP Assay Kit: Containing cAMP-d2 and anti-cAMP-cryptate.

-

Lysis Buffer: Provided with the HTRF kit.

Procedure:

-

Cell Plating: Seed the cells in a 384-well plate and incubate overnight.

-

Compound Addition:

-

Add serially diluted this compound to the wells.

-

Incubate for 30 minutes at room temperature.

-

-

Agonist Stimulation:

-

Add a fixed concentration of Quinpirole (e.g., EC80) in the presence of a low concentration of forskolin.

-

Incubate for 30 minutes at room temperature.

-

-

Cell Lysis and Detection:

-

Add the HTRF lysis buffer containing cAMP-d2 and anti-cAMP-cryptate.

-

Incubate for 60 minutes at room temperature.

-

-

Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

-

Convert the HTRF ratio to cAMP concentration using a standard curve.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.

-

The antagonist activity of this compound at the histamine H1 receptor, a Gq-coupled receptor, can be determined by measuring its ability to block agonist-induced increases in intracellular calcium.

Signaling Pathway: Gq-Coupled Receptor

Protocol: Fluo-4 Calcium Flux Assay for H1 Receptor Antagonism

This protocol uses the calcium-sensitive dye Fluo-4 to measure changes in intracellular calcium.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human histamine H1 receptor.

-

Agonist: Histamine.

-

Assay Buffer: HBSS with 20 mM HEPES.

-

Fluo-4 AM Dye: Calcium-sensitive fluorescent dye.

-

Probenecid: To prevent dye leakage from cells.

-

Fluorescence Plate Reader: With kinetic reading capabilities and automated liquid handling.

Procedure:

-

Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and incubate overnight.

-

Dye Loading:

-

Remove the culture medium and add Fluo-4 AM loading solution containing probenecid.

-

Incubate for 60 minutes at 37°C.

-

-

Compound Addition:

-

Wash the cells with assay buffer containing probenecid.

-

Add serially diluted this compound to the wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Calcium Measurement:

-

Place the plate in the fluorescence reader.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Inject a fixed concentration of histamine (e.g., EC80) and immediately begin kinetic reading for 60-120 seconds.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline to the peak response.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.

-

Conclusion

The in vitro assays described in this document provide a robust framework for characterizing the pharmacological activity of this compound. By employing radioligand binding assays, researchers can accurately determine its affinity for a wide range of receptors. Functional assays, such as cAMP and calcium flux measurements, further elucidate its antagonist properties at specific Gi- and Gq-coupled receptors. This comprehensive in vitro profiling is essential for understanding the molecular basis of this compound's therapeutic actions and for the continued development of novel psychotropic agents.

References

- 1. Relationship of neuroleptic drug effects at brain dopamine, serotonin, alpha-adrenergic, and histamine receptors to clinical potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative pharmacology or pharmacokinetic pharmacodynamic integration should be a vital component in integrative pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ki Database - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols for Prothipendyl Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of prothipendyl administration in preclinical animal studies, summarizing its mechanism of action, pharmacokinetic and pharmacodynamic data, and detailed experimental protocols.

Application Notes

Introduction to this compound

This compound is an azaphenothiazine neuroleptic drug with antihistaminic, sedative, and antipsychotic properties.[1][2] It is primarily used in the treatment of anxiety and sleep disorders.[1] In preclinical research, this compound serves as a tool to investigate the roles of various neurotransmitter systems, particularly in the context of psychosis, sedation, and motor control. Animal studies are crucial for elucidating its pharmacokinetic profile, dose-response relationships, and safety profile.[3][4]

Mechanism of Action

This compound exerts its effects through a multi-receptor targeting mechanism. Its primary actions are the antagonism of histamine H1 receptors, which contributes to its sedative effects, and the antagonism of dopamine D2 receptors, which is responsible for its antipsychotic properties.[1] By blocking D2 receptors, this compound helps to modulate dopamine levels in key brain pathways associated with mood and motivation.[1] Additionally, it possesses moderate anticholinergic properties by blocking muscarinic acetylcholine receptors and interacts with the serotonergic system, which may contribute to its mood-stabilizing effects.[1]

Caption: this compound's primary receptor targets and resulting effects.

Pharmacokinetic and Pharmacodynamic Data

Pharmacokinetic data for this compound in animal models is limited in publicly available literature. The most detailed study was conducted in a standard-bred mare, providing key insights into its elimination and dose-dependent effects.

Table 1: Pharmacokinetic Parameters of this compound in the Horse

| Parameter | Value | Species | Route of Administration | Source |

|---|---|---|---|---|

| Terminal Half-life (t½) | 2.4 hours | Horse (mare) | Intravenous (i.v.) | [2] |

| Detection Limit | 10 ng/mL (in blood) | Horse (mare) | Intravenous (i.v.) |[2] |

Table 2: Dose-Dependent Effects of this compound in the Horse

| Dose (mg/kg) | Route | Observed Effects | Classification | Source |

|---|---|---|---|---|

| 0.24 | i.v. | Reduced excitement; locomotor activity and attention remain unaffected. | Subtherapeutic | [2] |

| 1.0 | i.v. | Pronounced sedation and ataxia. | Therapeutic |[2] |

Toxicology and Safety Considerations

Specific toxicology studies for this compound were not available in the reviewed literature. However, general principles of animal toxicology testing are applicable.[5][6] Key considerations include:

-

Dose-Range Finding Studies: Initial studies to determine the maximum tolerated dose (MTD).

-

Acute and Chronic Toxicity: Evaluating effects after single high-dose administrations and repeated lower-dose administrations over extended periods.

-

Organ-Specific Toxicity: Histopathological examination of key organs to identify potential target organ toxicities.

-

Behavioral Side Effects: As an antagonist of D2 and H1 receptors, potential side effects include catalepsy, motor deficits (ataxia), and excessive sedation, which have been observed at therapeutic doses.[2][7][8]

Experimental Protocols

The following section details generalized protocols for the administration and evaluation of this compound in animal studies, based on standard preclinical methodologies.

Caption: General experimental workflow for a this compound animal study.

Protocol 1: Pharmacokinetic Analysis in a Rodent Model

This protocol describes a typical procedure to determine the pharmacokinetic profile of this compound in rats.

1. Objective: To determine key pharmacokinetic parameters (e.g., half-life, Cmax, Tmax) of this compound following intravenous administration.

2. Materials:

-

This compound hydrochloride

-

Vehicle (e.g., sterile saline, 0.9% NaCl)

-

Male Sprague-Dawley rats (250-300g)

-

Syringes and needles (appropriate gauge for i.v. injection)

-

Blood collection tubes (e.g., EDTA-coated microtubes)

-

Centrifuge

-

Analytical equipment: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

3. Animal Model:

-

Use at least 6-8 male Sprague-Dawley rats to ensure statistical power.

-

Acclimatize animals for at least one week before the experiment.

-

House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

4. Drug Preparation and Administration:

-

Prepare a stock solution of this compound in the chosen vehicle. For example, dissolve in sterile saline to a final concentration of 1 mg/mL.

-

Administer a single intravenous (i.v.) bolus dose (e.g., 1 mg/kg) via the lateral tail vein. The injection volume should be adjusted based on individual animal body weight.

5. Sample Collection:

-

Collect blood samples (approx. 150-200 µL) at predetermined time points. A typical schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.

-

Immediately place blood into EDTA tubes and centrifuge (e.g., at 4000 rpm for 10 min at 4°C) to separate plasma.

-

Store plasma samples at -80°C until analysis.

6. Sample Analysis:

-

Quantify this compound concentrations in plasma using a validated GC-MS or LC-MS/MS method.[2]

-

Use an internal standard (e.g., triflupromazine) to improve accuracy.[2]

7. Data Analysis:

-

Plot plasma concentration versus time.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, and terminal elimination half-life (t½).

Protocol 2: Behavioral Assessment in a Rodent Model (Open Field Test)

This protocol outlines a method to assess the sedative and locomotor effects of this compound.

1. Objective: To evaluate the dose-dependent effects of this compound on locomotor activity and exploratory behavior in mice.

2. Materials:

-

This compound hydrochloride and vehicle

-

Male C57BL/6 mice (8-10 weeks old)

-

Open field apparatus (e.g., a 40x40x30 cm arena) equipped with an automated tracking system (video camera and software).

-

Syringes and needles for intraperitoneal (i.p.) injection.

3. Experimental Design:

-

Use a between-subjects design with at least three dose groups (e.g., 1, 5, 10 mg/kg) and one vehicle control group (n=10-12 mice per group).

-

Habituate mice to the testing room for at least 1 hour before the experiment.

4. Drug Preparation and Administration:

-

Prepare this compound solutions in saline.

-

Administer the assigned dose or vehicle via intraperitoneal (i.p.) injection. A typical injection volume is 10 mL/kg.

5. Behavioral Testing:

-

30 minutes after injection, place each mouse individually into the center of the open field arena.

-

Allow the mouse to explore freely for 10-15 minutes.

-

The automated tracking system will record various parameters, including:

-

Total distance traveled (cm): An indicator of overall locomotor activity.

-

Time spent in the center zone vs. periphery: A measure of anxiety-like behavior.

-

Rearing frequency: An indicator of exploratory behavior.

-

Velocity (cm/s): A measure of movement speed.

-

6. Data Analysis:

-

Analyze the collected data using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests like Dunnett's or Tukey's) to compare the this compound-treated groups with the vehicle control group.

-

A significant decrease in total distance traveled and velocity would indicate a sedative or motor-impairing effect of this compound.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound: detection and elimination in the horse--a case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotechfarm.co.il [biotechfarm.co.il]

- 4. Values and Limitations of Animal Toxicity Data - Intentional Human Dosing Studies for Epa Regulatory Purposes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Integration of Consortia Recommendations for Justification of Animal Use Within Current and Future Drug Development Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Chronic treatment with dopamine receptor antagonists: behavioral and pharmacologic effects on D1 and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interactions between D1 and D2 dopamine receptor family agonists and antagonists: the effects of chronic exposure on behavior and receptor binding in rats and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Prothipendyl in Schizophrenia Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothipendyl is a typical antipsychotic of the azaphenothiazine class that has been utilized in the management of schizophrenia and other psychotic disorders. Its therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 receptors. However, its pharmacological profile is broader, encompassing significant affinity for histamine H1 receptors and various serotonin (5-HT) receptor subtypes. This multi-receptor interaction contributes to both its therapeutic efficacy and its side-effect profile, particularly its sedative properties. These application notes provide a detailed overview of this compound's use in schizophrenia research, including its receptor binding profile, relevant signaling pathways, and detailed protocols for key in vitro and in vivo experimental models.

Data Presentation: Receptor Binding Affinity of this compound

The following table summarizes the in vitro binding affinities (Ki) of this compound for key neurotransmitter receptors implicated in the pathophysiology of schizophrenia. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) |

| Dopamine Receptors | |||

| D2 | 1.68 | Haloperidol | 1.1 |

| Serotonin Receptors | |||

| 5-HT2A | 2.03 | Ketanserin | 2.2 |

| 5-HT7 | 0.495 | ||

| Histamine Receptors | |||

| H1 | 9.0 | Mepyramine | 1.0 |

Note: Ki values can vary between different studies and experimental conditions.

Signaling Pathways